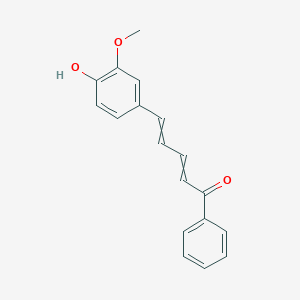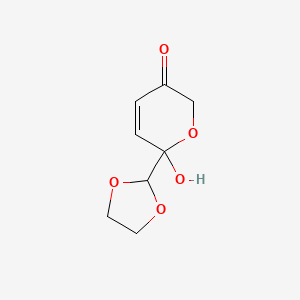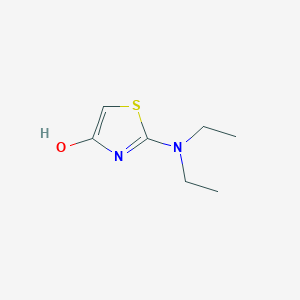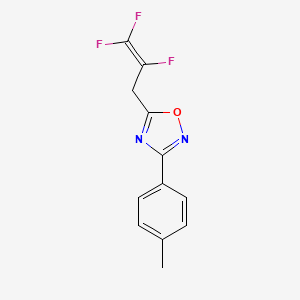![molecular formula C14H19O4P B15163934 Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester CAS No. 194038-05-6](/img/structure/B15163934.png)
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is notable for its structural complexity, which includes a phenylmethoxy group and a propynyl group attached to the phosphorus atom. The compound’s unique structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(phenylmethoxy)-1-propyne under controlled conditions. This reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired ester. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of phosphonic acid esters often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .
化学反応の分析
Types of Reactions
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced compounds.
科学的研究の応用
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to chelate metal ions makes it useful in biochemical studies and as a potential therapeutic agent.
Medicine: Phosphonic acid derivatives are explored for their antimicrobial and antiviral properties.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester involves its ability to interact with various molecular targets. The compound can chelate metal ions, affecting enzymatic activities and other biochemical processes. Its unique structure allows it to participate in specific binding interactions, influencing pathways related to its biological and chemical effects .
類似化合物との比較
Similar Compounds
Phosphoric acid esters: These compounds have similar ester functional groups but differ in their oxidation states and reactivity.
Phosphinic acid derivatives: These compounds have a different arrangement of phosphorus and oxygen atoms, leading to distinct chemical properties.
Phosphonates: These compounds share the phosphonic acid functional group but may have different substituents attached to the phosphorus atom
Uniqueness
Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
特性
CAS番号 |
194038-05-6 |
|---|---|
分子式 |
C14H19O4P |
分子量 |
282.27 g/mol |
IUPAC名 |
3-diethoxyphosphorylprop-2-ynoxymethylbenzene |
InChI |
InChI=1S/C14H19O4P/c1-3-17-19(15,18-4-2)12-8-11-16-13-14-9-6-5-7-10-14/h5-7,9-10H,3-4,11,13H2,1-2H3 |
InChIキー |
YXZBBEZCGSUGEN-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C#CCOCC1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


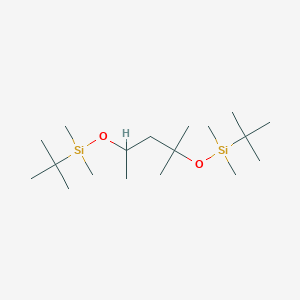
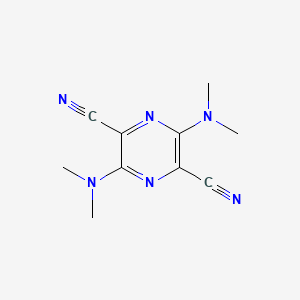
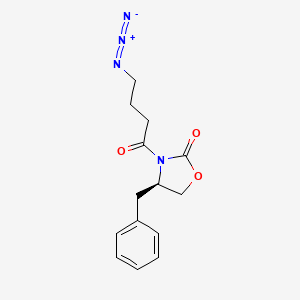
![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
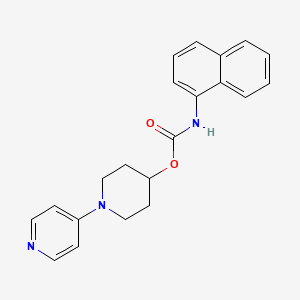
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
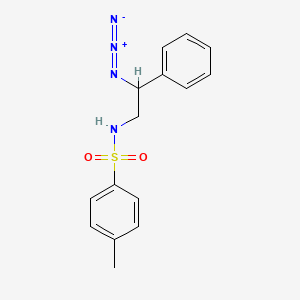
methanone](/img/structure/B15163889.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
